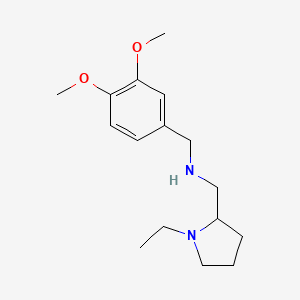

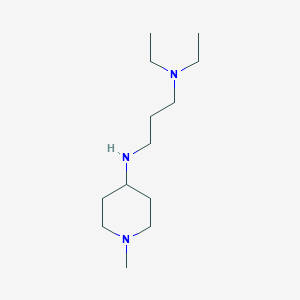

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (DEPMPA) is a compound used for various scientific research applications. It is a common synthetic amine found in many biochemical and physiological processes, and is widely used in laboratory experiments due to its relatively simple synthesis process and its wide range of applications. DEPMPA is a versatile compound with a variety of potential uses, and its biochemical and physiological effects are well-documented.

科学的研究の応用

Catalytic Applications

- Palladacycles Design and Catalysis : Schiff bases containing indole cores, synthesized through the condensation of benzyl amine and other compounds, have been utilized to create palladacycles. These complexes, including benzyl-(1-pyridin-2-ylmethyl-1H-indol-3-ylmethylene)amine, function as efficient catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Synthesis of Derivatives

- Synthesis of Tetrahydropyrido Derivatives : Research includes the synthesis of 7-arylmethyl-substituted derivatives of 2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, demonstrating the potential for creating complex structures using benzyl and pyrrolidine components (Kuznetsov & Chapyshev, 2007).

Preparation of Disubstituted Pyrrolidin-2-ones

- Preparation of Pyrrolidin-2-ones : A study outlines the synthesis of 1,5-disubstituted pyrrolidin-2-ones, highlighting the diverse applications of pyrrolidine derivatives in chemical synthesis (Katritzky et al., 2000).

Reductive Amination Applications

- Reductive Amination to Form Pyrrolidinones : The reductive amination of levulinic acid with primary amines, including benzyl amines, to synthesize pyrrolidinones, is an important process in creating pharmaceutical intermediates and surfactants (Xu et al., 2017).

Metal Complex Synthesis

- Synthesis of Metal Complexes : Research has focused on the creation of metal complexes, such as scandium, yttrium, and lanthanum benzyl complexes with pyrrolidin-ethyl-amido ligands. These complexes have applications in catalysis, including Z-selective dimerization of phenylacetylenes (Ge et al., 2009).

Applications in C-H Functionalization

- C-H Functionalization in Cyclic Amines : Studies have explored the functionalization of cyclic amines such as pyrrolidine with α,β-unsaturated carbonyl compounds. This process is vital in the synthesis of pyrrolines and pyrrolidines (Kang et al., 2015).

作用機序

Target of Action

The compound’s structure suggests that it may interact with various biological targets, potentially including receptors, enzymes, or ion channels .

Mode of Action

The 3,4-dimethoxybenzyl group has been reported to act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

Biochemical Pathways

The compound’s potential to interact with various biological targets suggests that it could influence multiple biochemical pathways .

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group may enhance the compound’s solubility and stability, potentially influencing its bioavailability .

Result of Action

The compound’s potential to interact with various biological targets suggests that it could exert a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. For instance, the 3,4-dimethoxybenzyl group is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons . Therefore, factors such as temperature and pH could potentially influence the compound’s action.

特性

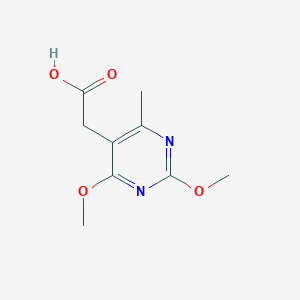

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-18-9-5-6-14(18)12-17-11-13-7-8-15(19-2)16(10-13)20-3/h7-8,10,14,17H,4-6,9,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXMCNKCFRLGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)